5-Chlorodescyano Citalopram Oxalate CAS 64169-46-6
5-Chlorodescyano Citalopram Oxalate CAS 64169-46-6
Executive Summary
In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram, the management of related substances is a critical compliance requirement (ICH Q3A/B). 5-Chlorodescyano Citalopram Oxalate (CAS 64169-46-6), pharmacopoeially designated as Citalopram EP Impurity E , represents a specific structural analog where the characteristic nitrile group is substituted by a chlorine atom.
This guide provides a comprehensive technical analysis of this impurity, detailing its synthesis as a reference standard, its mechanism of formation during API manufacturing, and validated analytical protocols for its detection.
Chemical Identity & Characterization
This compound serves as a primary reference standard for establishing the purity of Citalopram Hydrobromide and Escitalopram Oxalate API.
| Attribute | Specification |
| Chemical Name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran oxalate |
| Common Name | Citalopram EP Impurity E; 5-Chloro Analog of Citalopram |
| CAS Number | 64169-46-6 (Oxalate salt); 64169-45-5 (Free base) |
| Molecular Formula | C₁₉H₂₁ClFNO[1][2][3][4][5][6][7][8][9][10][] • C₂H₂O₄ |
| Molecular Weight | 333.83 (Free Base) + 90.03 (Oxalate) = 423.86 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
Mechanism of Formation & Synthesis
Root Cause in API Manufacturing
The presence of 5-Chlorodescyano Citalopram in the final drug substance typically originates from upstream raw material impurities.
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Starting Material Contamination: The primary starting material for Citalopram is 5-cyanophthalide . If this material is contaminated with 5-chlorophthalide (a byproduct of phthalide synthesis), the chlorine substituent persists through the Grignard additions and cyclization, resulting in Impurity E.
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Failure of Cyanation: In processes where the cyano group is introduced late (e.g., via Rosenmund-von Braun reaction on a 5-bromo or 5-chloro precursor), incomplete conversion or residual starting material leads to halogenated impurities.
Synthesis of Reference Standard (Protocol)
To validate analytical methods, researchers must synthesize this impurity in high purity (>98%). The most robust route mimics the Citalopram synthesis but deliberately utilizes 5-chlorophthalide as the scaffold.
Step-by-Step Methodology:
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Grignard Addition 1:
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Grignard Addition 2:
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Cyclization:
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Reagents: 70% Sulfuric Acid or Methanesulfonyl chloride (MsCl) with TEA.
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Conditions: Heating (80°C for acid) or 0°C (for MsCl).
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Outcome: Ring closure to form the isobenzofuran core (5-Chlorodescyano Citalopram base).
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Salt Formation:
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Dissolve free base in acetone/ethanol. Add stoichiometric oxalic acid. Crystallize to obtain CAS 64169-46-6.
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Visualization of Synthesis Pathway
Figure 1: Targeted synthesis of 5-Chlorodescyano Citalopram Oxalate for use as a reference standard.
Analytical Strategy: Detection & Quantification
Distinguishing the 5-chloro analog (Impurity E) from the parent drug (Citalopram) and the 5-bromo analog (Impurity F) is challenging due to structural similarity. The chlorine atom is less polar than the cyano group, typically increasing retention time in Reversed-Phase HPLC.
Validated HPLC Protocol
This method is adapted from European Pharmacopoeia (EP) monographs, optimized for high-resolution separation of halogenated impurities.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer: 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Profile | T(min) : 0→5 (20% B); 5→25 (20%→45% B); 25→35 (45% B); 35→40 (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 45°C |
| Detection | UV @ 239 nm (Isosbestic point) |
| Injection Vol | 10 µL |
Mass Spectrometry Identification
For definitive identification (e.g., in LC-MS/MS), the chlorine isotope pattern is diagnostic.
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Parent Ion (M+H)+: m/z ~334.1 (³⁵Cl) and ~336.1 (³⁷Cl).
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Isotope Ratio: The M+2 peak should be approximately 33% of the M peak intensity, confirming the presence of a single chlorine atom.
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Fragmentation: Loss of the dimethylamine group (neutral loss of 45 Da) is common, similar to Citalopram.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the identification and quantification of Impurity E.
Toxicology & Structure-Activity Relationship (SAR)
While 5-Chlorodescyano Citalopram is an impurity, understanding its biological impact is vital for safety assessments.
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SERT Selectivity: The 5-position substituent on the phthalane ring is crucial for high-affinity binding to the Serotonin Transporter (SERT). The cyano group (-CN) provides optimal electronic and steric properties.
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Halogen Substitution: Substitution with Chlorine (-Cl) alters the electron density and lipophilicity. SAR studies generally indicate that while halogenated analogs retain some SERT affinity, they are significantly less potent than the cyano-parent.
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Safety Limits: Under ICH Q3B(R2), this impurity must be reported if >0.05% and identified/qualified if >0.10% (or 1.0 mg daily intake, whichever is lower).
References
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European Pharmacopoeia Commission. (2024). Citalopram Hydrobromide Monograph 2203. European Directorate for the Quality of Medicines (EDQM).
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International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). ICH Guidelines.
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Bøgesø, K. P. (1982). Neuroleptic and antidepressant activity of some 1-substituted 1-phenyl-1,3-dihydroisobenzofurans. Journal of Medicinal Chemistry, 25(6), 769-772. (Foundational SAR data for phthalane derivatives).
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U.S. Pharmacopeia (USP). (2023). Escitalopram Oxalate Monograph: Related Compounds. USP-NF.
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